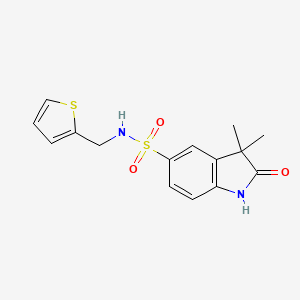
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as DPP, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and cell proliferation. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases. Additionally, 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole could be further studied for its anti-inflammatory and anti-cancer properties, with the aim of developing new treatments for these conditions.
Synthesemethoden
The synthesis of 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole-1-carboxylic acid ethyl ester. The ester is then converted to the corresponding amide by reaction with pyrrolidine and subsequent hydrolysis to yield 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-13(9-12(11)2)14-10-15(18-17-14)16(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLSZGTKMKGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)



![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)



![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)